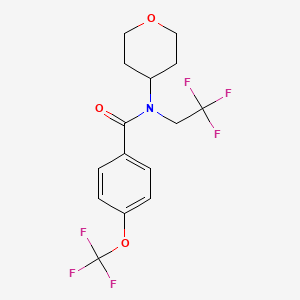

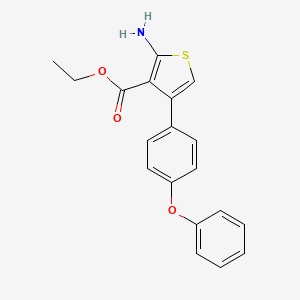

![molecular formula C22H27N5 B2795932 2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 902028-79-9](/img/structure/B2795932.png)

2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

説明

The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, composed of a benzene ring fused to a pyrimidine ring. Quinazolines have been studied for their potential medicinal properties, particularly as anticancer agents .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by the addition of the various substituents. The methyl and phenyl groups could potentially be added through electrophilic substitution reactions, while the piperazine ring might be added through a nucleophilic substitution .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline core would likely contribute to the rigidity of the molecule, while the piperazine ring could potentially adopt a chair conformation .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The quinazoline core might undergo electrophilic substitution reactions, while the piperazine ring could potentially participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the presence of the piperazine ring could potentially increase the compound’s solubility in water .科学的研究の応用

Antihypertensive and Alpha 1-Adrenoceptor Antagonist Activity

A study explored the antihypertensive and alpha 1-adrenoceptor antagonist properties of quinazoline derivatives, revealing compounds with significant binding affinity for alpha 1-adrenoceptors. These compounds showed potential as antihypertensive agents through evaluations in spontaneously hypertensive rats, indicating their value for further pharmacological investigation (Chern et al., 1993).

Synthetic Methodology and Chemical Reactivity

Research into the synthetic pathways of quinazoline and tetrazoloquinazoline derivatives uncovered methods facilitating medicinal chemistry explorations. These methodologies allow for the creation of quinazoline derivatives with potential applications in analytical and materials science, including fluorescent properties useful for further study (Jeminejs et al., 2021).

Antimicrobial Activity Exploration

A study on molecular docking to ribosomal 50S protein L2P highlighted the antimicrobial activity potential of tetrazoloquinazolines. This research positions such compounds as candidates for in vitro antimicrobial activity studies, contributing to the development of new antimicrobial agents (Antypenko et al., 2022).

Anticancer and Kinase Inhibition

Investigations into pyrazolo[5,1-b]quinazoline-2-carboxylate and its thiazole derivatives revealed their utility as antiproliferative agents and Pim-1 kinase inhibitors. These compounds exhibited notable in vitro biological activities against various cancer cell lines and kinase targets, underscoring their potential in cancer therapy development (Mohareb et al., 2017).

Selective FLT3 Inhibition for AML Therapy

A series of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues were designed, demonstrating high selectivity and potent inhibitory activity against FLT3 and FLT3-ITD, important targets in acute myeloid leukemia (AML) therapy. The selectivity and potency of these compounds, particularly against FLT3 mutations, highlight their therapeutic promise in AML treatment (Im et al., 2020).

将来の方向性

特性

IUPAC Name |

2-methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5/c1-16-20(17-8-4-3-5-9-17)21-23-19-11-7-6-10-18(19)22(27(21)24-16)26-14-12-25(2)13-15-26/h3-5,8-9H,6-7,10-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANCECQCVZNYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325124 | |

| Record name | 2-methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663190 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

902028-79-9 | |

| Record name | 2-methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

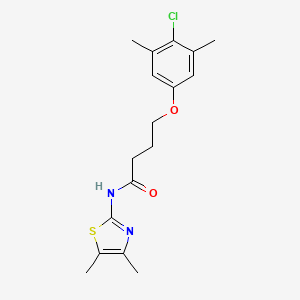

![N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2795849.png)

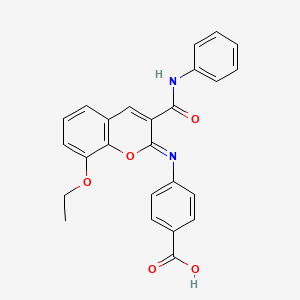

![2-Chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]acetamide](/img/structure/B2795851.png)

![4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2795854.png)

![4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile](/img/structure/B2795857.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2795867.png)

![5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2795869.png)